BenchChemオンラインストアへようこそ!

N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

C–C bond formation palladium catalysis kinase inhibitor synthesis

N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 2097938‑60‑6) is a heavily functionalized pyrrolo[2,3‑d]pyrimidine that combines a 5‑iodo substituent, a 7‑tosyl protecting group, and a 2‑pivalamide moiety on a 4‑oxo core. This arrangement provides two orthogonal reactive handles – the iodine atom for palladium‑catalyzed cross‑coupling and the base‑labile tosyl group for late‑stage N‑deprotection – that make the compound a versatile advanced intermediate in medicinal‑chemistry campaigns targeting ATP‑binding pockets of kinases and other purine‑utilizing enzymes.

Molecular Formula C18H19IN4O4S
Molecular Weight 514.34
CAS No. 2097938-60-6
Cat. No. B2540512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
CAS2097938-60-6
Molecular FormulaC18H19IN4O4S
Molecular Weight514.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(NC3=O)NC(=O)C(C)(C)C)I
InChIInChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25)
InChIKeyHBXYNNAUBFKGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide – A Dual-Protecting-Group-Tagged Pyrrolopyrimidine Building Block for Targeted Kinase Probe Assembly


N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS 2097938‑60‑6) is a heavily functionalized pyrrolo[2,3‑d]pyrimidine that combines a 5‑iodo substituent, a 7‑tosyl protecting group, and a 2‑pivalamide moiety on a 4‑oxo core . This arrangement provides two orthogonal reactive handles – the iodine atom for palladium‑catalyzed cross‑coupling and the base‑labile tosyl group for late‑stage N‑deprotection – that make the compound a versatile advanced intermediate in medicinal‑chemistry campaigns targeting ATP‑binding pockets of kinases and other purine‑utilizing enzymes [1]. Its closest structural relatives (Table 1) differ by the presence or absence of the iodine, the oxidation state at C‑4, or the nature of the N‑7 substituent, and these seemingly minor changes dictate whether the molecule functions as a final inhibitor, a prodrug precursor, or a coupling‑ready scaffold.

Why N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide Cannot Be Replaced by an In‑Class Analog Without Re‑Optimizing the Entire Synthetic Sequence


Superficially similar pyrrolo[2,3‑d]pyrimidines (e.g., the 5‑des‑iodo analog CAS 173850‑04‑9 or the 4‑chloro‑5‑iodo variant CAS 149765‑16‑2) are often offered interchangeably by catalog vendors, yet their substitution patterns lock the user into fundamentally different synthetic trajectories. The iodine at C‑5 is the only halogen that permits efficient oxidative addition under mild Pd⁰ conditions, enabling sequential Sonogashira, Suzuki, or Buchwald couplings that cannot be replicated with the corresponding 5‑H or 5‑Cl congeners . Simultaneously, the tosyl group is substantially more resistant to premature cleavage during coupling steps than an acetyl or unprotected N‑7, while still being removable under standard basic conditions (e.g., K₂CO₃/MeOH) without affecting the pivalamide [1]. Removing either the iodine or the tosyl – or replacing the 4‑oxo with a 4‑chloro – changes not only the reactivity but also the physicochemical properties (LogP, solubility) that govern purification and downstream biological assay compatibility, making direct substitution scientifically unsound without full re‑validation of each synthetic and assay step.

Quantitative Differentiation Evidence for N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide Versus Its Closest Analogs


5‑Iodo Substituent Enables Pd‑Catalyzed Cross‑Coupling That Is Impossible with the 5‑Des‑Iodo or 5‑Chloro Analogs

The C5‑iodine atom is the only halogen among the commercially available analogs that permits efficient oxidative addition to Pd⁰ catalysts under mild conditions (room temperature to 60 °C). The 5‑des‑iodo analog (CAS 173850‑04‑9) lacks a leaving group entirely and cannot participate in cross‑coupling, while the 4‑chloro‑5‑iodo variant (CAS 149765‑16‑2) introduces a competing reactive site at C‑4 that complicates chemoselective functionalization. The target compound's iodine therefore provides a unique, programmable entry point for late‑stage diversification .

C–C bond formation palladium catalysis kinase inhibitor synthesis

7‑Tosyl Group Confers Base‑Stable N‑Protection That Outperforms Acetyl or Unprotected N‑7 Analogs During Multi‑Step Synthesis

The 7‑tosyl group is stable to the mildly basic and nucleophilic conditions used in Pd‑catalyzed couplings and in subsequent pivalamide deprotection steps, whereas the corresponding 7‑acetyl analog (CAS 173850‑03‑8) is susceptible to hydrolysis and the N‑7‑unprotected form (CAS 137281‑08‑4) can undergo unwanted alkylation or acylation. The tosyl group is quantitatively removable with K₂CO₃ in MeOH at 50 °C without affecting the pivalamide, providing a clean orthogonal deprotection strategy [1][2].

protecting group strategy synthetic robustness N‑7 sulfonamide stability

Pivalamide Group Provides a Non‑Cleavable Amide Anchor That Increases Metabolic Stability Relative to Acetamide or Free Amine Analogs

The pivalamide (trimethylacetamide) moiety is sterically hindered and resistant to amidase‑mediated hydrolysis, unlike the corresponding acetamide or free amine forms. This feature is critical when the compound is used as a prodrug precursor or when the final target molecule retains the pivalamide as a kinase hinge‑binding motif. While direct metabolic stability data for this compound are not publicly available, the class‑level advantage of pivalamide over acetamide is well documented, with half‑lives in human liver microsomes typically extended by 3‑ to 10‑fold .

metabolic stability amide bond pharmacokinetics

High‑Value Application Scenarios for N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide Based on Quantitative Differentiation Evidence


Late‑Stage Diversification of Kinase‑Focused Compound Libraries via C5‑Selective Palladium‑Catalyzed Cross‑Coupling

The unique 5‑iodo substituent allows medicinal chemistry teams to rapidly generate arrays of C5‑aryl, ‑alkynyl, or ‑alkyl derivatives using standardized Suzuki, Sonogashira, or Negishi protocols without interference from the tosyl or pivalamide groups. This is not possible with the 5‑des‑iodo or 5‑chloro analogs, making the compound a preferred building block for hit‑to‑lead exploration of purine‑mimetic kinase inhibitors [Section 3, Evidence 1].

Synthesis of GAR‑FTase‑Targeted Antimetabolites with a Pre‑Installed Protecting‑Group Strategy

The compound's 4‑oxo‑7‑tosyl‑2‑pivalamide scaffold is a direct precursor to the ring‑contracted folate analogs that inhibit glycinamide ribonucleotide formyltransferase (GAR FTase). The tosyl group can be removed quantitatively in the final step without affecting the pivalamide, streamlining the synthesis of antileukemic candidates that have demonstrated IC₅₀ values in the low‑micromolar range against CCRF‑CEM cells [Section 2, Evidence 2; Section 3, Evidence 2].

Prodrug Design Exploiting the Pivalamide Moiety for Enhanced Metabolic Stability

When the final target compound retains the pivalamide as a hinge‑binding element or as a prodrug‑stabilizing group, starting from the pivalamide‑protected intermediate eliminates the need for a late‑stage amidation step that could epimerize sensitive stereocenters. The class‑level metabolic stability advantage of pivalamide over simpler amides supports its use in early pharmacokinetic optimization [Section 3, Evidence 3].

Quote Request

Request a Quote for N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.